molecular formula C11H14ClNO B3055494 4-(Diethylamino)benzoyl chloride CAS No. 65072-47-1

4-(Diethylamino)benzoyl chloride

Cat. No.: B3055494
CAS No.: 65072-47-1
M. Wt: 211.69 g/mol
InChI Key: MPGUOQMQXSORLG-UHFFFAOYSA-N
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Description

General Significance of Benzoyl Chloride Derivatives in Organic Synthesis

Benzoyl chloride and its derivatives are a cornerstone of organic synthesis, primarily serving as powerful acylating agents. Their high reactivity allows for the efficient introduction of a benzoyl group into a wide range of molecules. This class of compounds is instrumental in forming esters from alcohols and amides from amines, reactions of fundamental importance in the creation of pharmaceuticals, agrochemicals, and polymers. sigmaaldrich.comnih.govresearchgate.net One of the most classic and widely used applications is the Schotten-Baumann reaction, where an acyl chloride reacts with an alcohol or amine in the presence of an aqueous base to form the corresponding ester or amide. acs.org

Beyond simple acylation, benzoyl chloride derivatives are key intermediates in the synthesis of dyes, perfumes, and resins. sigmaaldrich.comgoogle.com They participate in Friedel-Crafts acylation reactions with aromatic compounds to yield benzophenones, which are themselves important structural motifs in photochemistry and medicinal chemistry. scirp.org Furthermore, the reaction of benzoyl chloride with hydrogen peroxide is a primary industrial route to benzoyl peroxide, a widely used polymerization initiator and bleaching agent. sigmaaldrich.com The versatility of benzoyl chloride derivatives is further enhanced by the ability to modify the benzene (B151609) ring with various substituents, which can tune the reactivity and properties of the resulting molecules. sigmaaldrich.com

Influence of Para-Substituents, Specifically Electron-Donating Amino Groups, on Reactivity and Electronic Structure of Aromatic Acyl Chlorides

The introduction of a substituent at the para-position of the benzoyl chloride ring profoundly influences its electronic structure and reactivity. When the substituent is an electron-donating group (EDG), such as an amino or diethylamino group, its effects are twofold.

Firstly, the amino group, through a resonance effect (+M), donates electron density into the aromatic π-system. nih.gov This donation increases the electron density at the ortho and para positions, making the aromatic ring more nucleophilic and thus more activated towards electrophilic aromatic substitution reactions. nih.gov

Secondly, this electron donation also affects the reactivity of the acyl chloride functional group. The delocalization of the nitrogen lone pair into the ring and towards the carbonyl group reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon slightly less electrophilic compared to unsubstituted benzoyl chloride. However, the acyl chloride remains a highly reactive functional group, readily undergoing nucleophilic acyl substitution. nih.gov The presence of the amino group, particularly a basic one like a diethylamino group, can also influence reaction mechanisms and catalysis, sometimes participating directly in reaction pathways.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. bldpharm.com Electron-donating groups like the amino group have negative Hammett substituent constants (σ), indicating that they increase the rate of reactions that are favored by increased electron density at the reaction center.

Positioning of 4-(Diethylamino)benzoyl Chloride within the Scope of Advanced Chemical Research

This compound emerges as a specialized building block in advanced chemical research, valued for the unique properties conferred by its diethylamino group. Its synthesis typically involves the reaction of 4-(diethylamino)benzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.ai The presence of the diethylamino group makes it a key intermediate in the synthesis of various functional molecules.

In materials science, it is a precursor for photoinitiators, such as 4,4'-Bis(diethylamino)benzophenone, which are crucial components in UV-curable inks and coatings. alibaba.comlookchem.com In medicinal chemistry, it has been used in the synthesis of compounds designed as β-amyloid aggregation inhibitors, which are of interest in research on neurodegenerative diseases. nih.gov The compound also serves as a precursor for various dyes, including styryl dyes used for the fluorescent detection of nucleic acids. nih.gov Its high reactivity is also harnessed in derivatization reactions for analytical purposes, such as in high-performance liquid chromatography (HPLC). sigmaaldrich.com The specific electronic and solubility properties imparted by the diethylamino group make this compound a more tailored reagent than simpler benzoyl chlorides for these sophisticated applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGUOQMQXSORLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507529
Record name 4-(Diethylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65072-47-1
Record name 4-(Diethylamino)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Routes for 4 Diethylamino Benzoyl Chloride

Established Procedures for the Synthesis of 4-(Diethylamino)benzoyl Chloride from Corresponding Carboxylic Acid Precursors

The most conventional and widely practiced method for producing this compound involves the chlorination of 4-(Diethylamino)benzoic acid. This transformation is typically accomplished using a variety of halogenating agents.

Conversion of 4-(Diethylamino)benzoic Acid via Halogenating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride, Oxalyl Chloride)

The conversion of carboxylic acids to their more reactive acyl chloride derivatives is a fundamental transformation in organic synthesis. ontosight.ai For 4-(Diethylamino)benzoic acid, this is commonly achieved using potent halogenating agents.

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this purpose. The reaction involves heating 4-(Diethylamino)benzoic acid with thionyl chloride, often in an inert solvent like toluene (B28343) or dichloromethane (B109758). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction. A general procedure involves treating the carboxylic acid with an excess of thionyl chloride and heating the mixture under reflux until the evolution of gases ceases. pjoes.comprepchem.com For instance, a similar compound, 4-(Dimethylamino)benzoic acid, has been converted to its acid chloride with a 78% yield by reacting it with two equivalents of thionyl chloride in ethyl acetate.

Phosphorus Pentachloride (PCl₅): An alternative, highly effective method involves treating 4-(Diethylamino)benzoic acid with phosphorus pentachloride. ontosight.aikhanacademy.org The reaction is typically vigorous and may not require external heating. prepchem.com The solid PCl₅ reacts with the carboxylic acid to produce this compound, along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. prepchem.com The product is then isolated through distillation.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another efficient reagent for this conversion, often preferred for its milder reaction conditions and the clean nature of its byproducts (CO, CO₂, and HCl), which are all gaseous. orgsyn.org The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures, often with a catalytic amount of DMF. orgsyn.org The use of excess oxalyl chloride can ensure maximum conversion of the starting material to the desired acid chloride. orgsyn.org

A comparative overview of these common halogenating agents is presented below.

Halogenating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Reflux in an inert solvent, optional DMF catalystGaseous byproducts (SO₂, HCl) simplify purification. prepchem.comExcess reagent can be difficult to remove; reagent is corrosive and toxic.
Phosphorus Pentachloride (PCl₅) Often reacts at room temperature, may require gentle heatingHighly reactive and efficient. prepchem.comontosight.aiProduces solid (POCl₃) byproduct that requires separation.
Oxalyl Chloride ((COCl)₂) **Low temperature (e.g., 0 °C to rt) in an inert solvent with catalytic DMFMild reaction conditions; all byproducts are gaseous (CO, CO₂, HCl). orgsyn.orgMore expensive than thionyl chloride.

Optimization of Reaction Parameters for Enhanced Yields and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent: The choice of an appropriate inert solvent is critical. Solvents like dichloromethane, toluene, or chlorobenzene (B131634) are often used. prepchem.comgoogle.com The solvent must be dry, as acyl chlorides react readily with water.

Temperature: The reaction temperature is controlled to manage the reaction rate and minimize side reactions. While reactions with thionyl chloride often require heating to proceed at a reasonable rate, those with oxalyl chloride are typically run at lower temperatures to control reactivity. orgsyn.orggoogle.com

Stoichiometry: The molar ratio of the halogenating agent to the carboxylic acid is a key parameter. Using a slight excess of the chlorinating agent, such as 1.5 to 2.5 equivalents, can drive the reaction to completion and ensure a high conversion of the starting material. google.com However, a large excess can complicate purification.

Catalyst: The use of a catalyst like DMF in reactions with thionyl chloride or oxalyl chloride can significantly increase the reaction rate, allowing for milder conditions and shorter reaction times. pjoes.comorgsyn.org

Emerging Synthetic Approaches for the Formation of Substituted Benzoyl Chlorides

In response to the growing need for sustainable chemical processes, research has focused on developing greener and more efficient methods for the synthesis of acyl chlorides.

Green Chemistry Approaches in Acyl Chloride Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of acyl chloride synthesis, this involves using less hazardous solvents, reducing waste, and improving energy efficiency.

One approach is the use of bio-based solvents as alternatives to traditional, often toxic, dipolar aprotic solvents. For example, Cyrene™, a solvent derived from cellulose, has been successfully used for the synthesis of amides from acid chlorides, replacing solvents like DMF and dichloromethane. rsc.org This approach, combined with a simple aqueous work-up, significantly improves the molar efficiency and reduces waste. rsc.org

Conducting reactions in aqueous media is another key area of green chemistry. tandfonline.com While acyl chlorides are generally water-sensitive, research has shown that some N-acetylation reactions using acid chlorides can be performed in water, taking advantage of the slow hydrolysis rate of certain substrates. tandfonline.com This minimizes the use of volatile and toxic organic solvents.

Microwave-assisted synthesis is also an emerging green technique that can dramatically reduce reaction times and the amount of hazardous waste generated in the synthesis of acyl chlorides and their derivatives. ontosight.ai

Green ApproachPrincipleApplication in Acyl Chloride Synthesis
Bio-based Solvents Replace petroleum-derived, toxic solvents with renewable alternatives.Use of solvents like Cyrene™ to replace DMF or CH₂Cl₂ in reactions involving acyl chlorides. rsc.org
Aqueous Media Utilize water as a safe, non-toxic, and inexpensive solvent.Performing acylation reactions in water, minimizing organic solvent waste. tandfonline.com
Microwave-Assisted Synthesis Use microwave energy to accelerate reactions.Reduce reaction times and potentially lower energy consumption. ontosight.ai

Exploration of Novel Reagents and Catalytic Systems for Direct Chlorination

The development of new chlorinating agents and catalytic systems aims to overcome the challenges associated with traditional reagents, such as their high toxicity and the generation of excessive waste. thieme-connect.de

Recent advances have focused on novel chlorinating reagents that offer better atom economy and are less hazardous. thieme-connect.de Furthermore, new methods are being explored that move away from traditional chemical stoichiometry. These include:

Electrochemical and Photochemical Methods: These techniques use electricity or light as "reagents" to drive the chlorination reaction, offering a potentially cleaner and more controlled approach. thieme-connect.de

Biocatalysis: The use of enzymes, such as FAD-dependent halogenases, represents a nature-inspired approach to chlorination that can offer high selectivity under mild conditions. thieme-connect.de

Novel Catalytic Systems: Research is ongoing to develop new catalysts that can activate more benign chlorine sources like sodium chloride (NaCl) or hydrochloric acid (HCl). thieme-connect.de Palladium-based catalysts, for instance, have been used for the direct carbocyclization of benzoic acids, demonstrating a pathway that activates the carboxylic acid directly and generates only acetic acid as a stoichiometric waste product. nih.gov

These emerging strategies hold the promise of making the synthesis of substituted benzoyl chlorides, including this compound, more efficient, safer, and environmentally sustainable.

Mechanistic Investigations of 4 Diethylamino Benzoyl Chloride Reactivity

Detailed Analysis of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like 4-(diethylamino)benzoyl chloride. masterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then expels the chloride leaving group to yield the substituted product. masterorganicchemistry.comyoutube.com

Amide Bond Formation: Kinetic and Thermodynamic Studies with Various Amine Nucleophiles

The formation of amides through the reaction of this compound with amine nucleophiles is a cornerstone of organic synthesis. researchgate.netnih.gov This reaction is known for its high efficiency in creating the robust amide linkage found in numerous pharmaceuticals and materials. ontosight.airesearchgate.net

Kinetic studies reveal that the rate of amidation is highly dependent on the nucleophilicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines due to reduced steric bulk around the nitrogen atom. Aromatic amines, being less basic, are typically less reactive than aliphatic amines.

Thermodynamically, the formation of the amide bond is generally a favorable process, driven by the formation of a stable amide and the expulsion of a good leaving group (chloride). The reaction is often irreversible, especially when a base is used to neutralize the HCl byproduct.

Amine NucleophileRelative Rate of AmidationNotes
Primary Aliphatic AminesVery FastLess sterically hindered, high nucleophilicity.
Secondary Aliphatic AminesFastModerately sterically hindered.
Primary Aromatic AminesModerateLower nucleophilicity due to delocalization of the lone pair into the aromatic ring.
Secondary Aromatic AminesSlowIncreased steric hindrance and lower nucleophilicity.

Esterification Processes: Reaction Pathways with Diverse Alcohol Substrates

The esterification of this compound with various alcohols provides access to a wide range of esters. The reaction mechanism is analogous to amide formation, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon. nih.govresearchgate.net

Studies have shown that the reaction can proceed rapidly, even at low temperatures. For instance, the benzoylation of alcohols with benzoyl chloride in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) is remarkably fast at -78°C, affording excellent yields. organic-chemistry.org The reactivity of the alcohol substrate is influenced by its steric hindrance and nucleophilicity. Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are generally unreactive under these conditions, allowing for chemoselective acylations. organic-chemistry.org

The reaction pathway can be influenced by the choice of base and solvent. While some esterifications proceed via a general base-catalyzed mechanism, others may involve a nucleophilic catalysis pathway, particularly with catalysts like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The formation of an acyl-catalyst complex can significantly accelerate the reaction. organic-chemistry.org

Alcohol SubstrateRelative Rate of EsterificationNotes
Primary AlcoholsHighLess sterically hindered, readily accessible hydroxyl group.
Secondary AlcoholsModerateIncreased steric hindrance around the hydroxyl group.
Tertiary AlcoholsVery Low/No ReactionSignificant steric hindrance prevents effective nucleophilic attack.
PhenolsModerate to HighThe nucleophilicity can be enhanced by the presence of a base.

The Role of the Para-Diethylamino Group in Modulating Carbonyl Electrophilicity and Reaction Rates

The para-diethylamino group plays a crucial role in modulating the reactivity of the benzoyl chloride moiety. This electron-donating group, through resonance, increases the electron density on the benzene (B151609) ring and, consequently, on the carbonyl carbon.

This increased electron density has a deactivating effect on the carbonyl group, making it less electrophilic compared to unsubstituted benzoyl chloride. As a result, this compound is generally less reactive towards nucleophiles. However, this deactivating effect can be beneficial in controlling the reactivity and selectivity of acylation reactions. The diethylamino group also imparts basic properties to the molecule. ontosight.ai

Catalytic Effects in Reactions Involving this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts. These catalysts can operate through different mechanisms, including nucleophilic catalysis and phase transfer catalysis.

Amine-Catalyzed Reactions (e.g., 4-Dimethylaminopyridine (DMAP) Catalysis) and Acylammonium Salt Intermediates

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions involving acid chlorides. wikipedia.orgresearchgate.netsemanticscholar.org The catalytic cycle begins with the reaction of DMAP with this compound to form a highly reactive N-acylpyridinium salt, specifically, a 4-(diethylamino)benzoyl-DMAP adduct. researchgate.netwikipedia.org This acylammonium salt is a much more potent acylating agent than the parent acid chloride.

The alcohol or amine nucleophile then attacks the acylammonium salt, leading to the formation of the ester or amide and regenerating the DMAP catalyst. wikipedia.org The formation of this key intermediate has been observed and studied using techniques like NMR spectroscopy. nih.govresearchgate.net The reaction of p-nitroaniline with benzoyl chloride in the presence of DMAP, for instance, leads to the formation of benzoyl-4-dimethylaminopyridinium chloride. osti.gov

The efficiency of DMAP catalysis is attributed to the high nucleophilicity of DMAP and the high reactivity of the resulting acylammonium intermediate. acs.org

Kinetic and Mechanistic Studies of Phase Transfer Catalysis in Biphasic Systems

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in two immiscible phases, such as an aqueous phase and an organic phase. youtube.commdpi.com In the context of reactions involving this compound, PTC can facilitate the reaction with nucleophiles that are soluble in the aqueous phase, while the acid chloride remains in the organic phase.

Quaternary ammonium (B1175870) salts are commonly used as phase transfer catalysts. youtube.comnih.gov These catalysts transport the nucleophile from the aqueous phase to the organic phase, where it can react with the acid chloride. The mechanism can be complex and is influenced by factors such as the structure of the catalyst, temperature, and stirring speed. nih.govznaturforsch.com

Kinetic studies of PTC reactions often reveal the importance of interfacial processes. mdpi.comnih.gov The reaction rate can be dependent on the efficiency of the catalyst in transporting the nucleophile across the phase boundary. Different phase transfer catalysts can exhibit varying levels of control over the reaction's regioselectivity. znaturforsch.com For instance, the benzylation of potassium thiocyanate (B1210189) under PTC conditions can yield different ratios of benzyl (B1604629) thiocyanate to benzyl isothiocyanate depending on the catalyst used. znaturforsch.com

Mechanisms of Hydrolytic Degradation and Strategies for Stability Enhancement

The hydrolytic degradation of this compound is a significant consideration for its synthesis, storage, and application. This process involves the reaction of the acyl chloride functional group with water, leading to the formation of 4-(diethylamino)benzoic acid and hydrochloric acid. The susceptibility of acyl chlorides to hydrolysis is well-documented, with the reaction proceeding readily, especially in the presence of moisture. savemyexams.comyoutube.com

The mechanism of hydrolysis for substituted benzoyl chlorides is sensitive to both the electronic effects of the substituents on the benzene ring and the reaction medium. acs.orgnih.gov The reaction can follow different pathways, primarily a dissociative (SN1-like) or an associative (SN2-like) mechanism. acs.orgreddit.com In a dissociative pathway, the reaction proceeds through a carbocation intermediate, which is favored by electron-donating groups. reddit.comnih.gov Conversely, an associative mechanism involves the direct attack of a nucleophile. acs.org

For this compound, the powerful electron-donating nature of the para-diethylamino group plays a crucial role. This group stabilizes the formation of a positive charge on the carbonyl carbon through resonance. reddit.com This stabilization favors a dissociative transition state that resembles an acylium ion, leading to an accelerated rate of hydrolysis compared to unsubstituted benzoyl chloride. reddit.comnih.gov Studies on the solvolysis of various substituted benzoyl chlorides have shown that electron-donating substituents generally increase the reaction rate in aqueous solvents, which supports a mechanism involving a charge buildup in the transition state. nih.gov

Given its reactivity with water, several strategies are essential to enhance the stability of this compound. fishersci.comsigmaaldrich.com These strategies are primarily focused on controlling the compound's environment to minimize exposure to moisture and on utilizing specific reaction conditions.

A primary strategy is the rigorous control of storage and handling conditions. This compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area. fishersci.com This minimizes contact with atmospheric humidity, which can readily initiate hydrolysis.

During its use in chemical reactions, employing non-aqueous, aprotic solvents is critical to prevent hydrolysis. researchgate.net The exclusion of water from the reaction system ensures the integrity of the acyl chloride for its intended purpose. If a reaction must be carried out in the presence of a component that could be a source of water, or if the reaction itself generates HCl, the addition of a non-nucleophilic base like pyridine (B92270) can be used to scavenge the acid byproduct and drive the desired reaction forward. libretexts.orgyoutube.com

The following table summarizes key factors in the hydrolytic degradation of this compound and the strategies to mitigate it:

Influencing FactorMechanistic ImplicationStability Enhancement Strategy
Water Acts as the nucleophile, attacking the electrophilic carbonyl carbon. biologyinsights.comStore in desiccated, inert atmosphere conditions; use aprotic solvents in reactions. fishersci.comresearchgate.net
Temperature Higher temperatures accelerate the rate of hydrolysis. biologyinsights.comStore at low or ambient temperatures in a controlled environment.
pH / Acidity The hydrolysis product, HCl, can potentially catalyze further degradation. libretexts.orgUse a non-nucleophilic base (e.g., pyridine) as an acid scavenger in reactions. libretexts.orgyoutube.com
-N(C₂H₅)₂ Group The electron-donating nature of this group stabilizes the acylium-like transition state, increasing reactivity towards hydrolysis. reddit.comnih.govThis is an intrinsic property; stability is managed through extrinsic factors like storage and handling.

Advanced Spectroscopic and Structural Characterization of 4 Diethylamino Benzoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound in solution. For 4-(diethylamino)benzoyl chloride, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the aromatic protons. The diethylamino group's protons will appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The aromatic protons, due to the para-substitution pattern, are expected to form an AA'BB' system, which often appears as two distinct doublets. stackexchange.com The electron-donating nature of the diethylamino group will cause the ortho protons (adjacent to the amino group) to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing benzoyl chloride group, which will be deshielded and appear downfield. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. It would show signals for the two different carbons of the ethyl group, the four distinct carbons of the aromatic ring (two substituted and two proton-bearing), and the highly deshielded carbonyl carbon of the acyl chloride group. oregonstate.edu The chemical shift of the carbonyl carbon in acyl chlorides is typically found in the range of 165-185 ppm. oregonstate.educhemicalbook.com The carbons of the aromatic ring will show shifts influenced by the substituents; the carbon attached to the nitrogen atom will be significantly shielded, while the carbon of the carbonyl group will be deshielded. libretexts.orgchemicalbook.com

Predicted NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (Ethyl)~1.20Triplet
-CH₂- (Ethyl)~3.40Quartet
Aromatic H (ortho to -NEt₂)~6.70Doublet
Aromatic H (ortho to -COCl)~7.90Doublet
Predicted ¹³C NMR Data (in CDCl₃)
AssignmentPredicted Chemical Shift (ppm)
-CH₃ (Ethyl)~12.5
-CH₂- (Ethyl)~45.0
Aromatic C (ortho to -NEt₂)~110.5
Aromatic C (ipso to -COCl)~125.0
Aromatic C (ortho to -COCl)~132.0
Aromatic C (ipso to -NEt₂)~153.0
C=O (Acyl Chloride)~168.0

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Pathway Analysis (e.g., ESI-HRMS, HCD MS/MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. Tandem mass spectrometry (MS/MS) with Higher-energy C-trap Dissociation (HCD) would reveal the compound's fragmentation pathways, which is invaluable for structural confirmation.

For this compound (C₁₁H₁₄ClNO), the expected exact mass of the protonated molecular ion [M+H]⁺ would be approximately 212.0837 m/z.

The fragmentation of this ion is anticipated to follow predictable pathways based on the functional groups present. Key fragmentation reactions would include:

Loss of HCl: A neutral loss of hydrogen chloride from the protonated molecular ion to yield a ketene-containing fragment ion.

Formation of the Benzoyl Cation: Cleavage of the C-Cl bond would be expected, but the dominant fragmentation for derivatized compounds is often related to the derivatizing agent itself. In many cases involving benzoyl derivatives, a characteristic benzoyl cation at m/z 105 is observed. nih.govnih.gov For this specific molecule, the corresponding 4-(diethylamino)benzoyl cation at m/z 176 would be a primary fragment.

Fragmentation of the Diethylamino Group: The diethylamino group can undergo α-cleavage, leading to the loss of a methyl radical (CH₃•) from one of the ethyl groups, resulting in a stable iminium ion. nih.gov This is a common fragmentation pathway for N-alkyl amines. libretexts.org

Predicted ESI-HRMS Fragmentation Data for this compound

Predicted m/zProposed Fragment IonFragmentation Pathway
212.0837[C₁₁H₁₅ClNO]⁺[M+H]⁺
176.1070[C₁₁H₁₄NO]⁺Loss of HCl from [M+H]⁺ or direct formation of the acylium ion
162.0913[C₁₀H₁₂NO]⁺Loss of CH₂ from the acylium ion
148.0757[C₉H₁₀NO]⁺Further fragmentation of the diethylamino group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride. This band typically appears at a high frequency, around 1770-1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. uobabylon.edu.iqresearchgate.net Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-N stretching of the aromatic amine, and C=C stretching vibrations within the aromatic ring. udel.eduuc.edu The para-substitution pattern of the benzene (B151609) ring would give rise to a characteristic out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. spectroscopyonline.com

Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium
Aliphatic C-H Stretch2975-28502975-2850Medium-Strong
C=O Stretch (Acyl Chloride)~1785~1785Very Strong (IR), Medium (Raman)
Aromatic C=C Stretch~1600, ~1510~1600, ~1510Strong
Aromatic C-N Stretch~1350~1350Strong
Aromatic C-H Out-of-Plane Bend (para)~840-Strong (IR)
C-Cl Stretch~700-600~700-600Medium-Strong

X-ray Crystallography for Elucidation of Solid-State Molecular Conformation and Intermolecular Interactions (if applicable from related compounds)

While a crystal structure for this compound has not been reported, its solid-state conformation can be inferred from related structures, such as those of other para-substituted benzoyl derivatives.

It is expected that the benzoyl chloride moiety (-COCl) would be largely coplanar with the benzene ring to maximize electronic conjugation. The high reactivity of the acyl chloride group, however, makes obtaining suitable single crystals for X-ray diffraction challenging.

In the solid state, intermolecular interactions would likely be dominated by van der Waals forces. Pi-stacking interactions between the electron-rich aromatic rings of adjacent molecules could also play a role in the crystal packing. The diethylamino group, being flexible, may adopt various conformations to optimize packing efficiency. The presence of the chlorine atom could lead to weak C-H···Cl hydrogen bonds or halogen···halogen interactions, further stabilizing the crystal lattice. Analysis of crystal structures of related compounds like 4-aminobenzoyl chloride hydrochloride shows how hydrogen bonding and ring stacking can dictate the supramolecular assembly. nih.gov A detailed crystallographic study would be necessary to confirm these predictions and to fully characterize the three-dimensional structure and packing of this compound.

Theoretical and Computational Chemistry Studies of 4 Diethylamino Benzoyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 4-(diethylamino)benzoyl chloride, DFT calculations, typically using a basis set like 6-311G(d,p), would be employed to predict key structural parameters.

Molecular Geometry: The calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule. The strong electron-donating nature of the para-diethylamino group influences the geometry of the benzoyl chloride moiety. It is expected to cause a slight elongation of the C=O bond and a shortening of the C-N bond due to resonance effects, where the lone pair of the nitrogen atom delocalizes into the aromatic ring.

Electronic Structure: DFT provides a detailed map of the electron density distribution across the molecule. This reveals the electron-rich and electron-deficient regions, which are crucial for understanding the molecule's reactivity. The diethylamino group significantly increases the electron density of the aromatic ring, while the electronegative chlorine and oxygen atoms of the acyl chloride group withdraw electron density.

Conformational Analysis: The molecule has several rotatable bonds, primarily the C(ring)-C(carbonyl), C(ring)-N, and C-C bonds within the ethyl groups. DFT calculations can be used to map the potential energy surface associated with the rotation of these bonds. This analysis helps identify the most stable conformer(s) and the energy barriers between different conformations. The orientation of the diethylamino group relative to the benzene (B151609) ring is particularly important as it affects the degree of electronic conjugation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value (Å or °)Comparison with Standard Values
C=O Bond Length~1.21 ÅSlightly longer than a typical acyl chloride C=O bond (~1.19 Å) due to resonance.
C-Cl Bond Length~1.80 ÅTypical for an acyl chloride.
C(ring)-N Bond Length~1.37 ÅShorter than a typical C-N single bond (~1.47 Å) due to partial double bond character.
C(ring)-C(carbonyl) Bond Length~1.49 ÅStandard length for a C-C single bond connecting sp² carbons.
C-N-C Bond Angle~118°Reflects sp² hybridization of the nitrogen atom.
O=C-Cl Bond Angle~121°Typical for an acyl chloride group.

Computational Prediction of Reactivity Profiles and Elucidation of Reaction Mechanisms

Computational methods are invaluable for predicting how a molecule will react and for mapping out the energetic landscape of a reaction pathway. For this compound, the primary reaction is nucleophilic acyl substitution.

Transition State Analysis: By modeling the interaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine), chemists can locate the transition state structure for the reaction. This involves the formation of a tetrahedral intermediate. DFT calculations can determine the geometry and energy of this high-energy transition state.

Table 2: Hypothetical Reaction Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (Molecule + H₂O)0Initial state
Transition State 1 (TS1)+15Formation of the tetrahedral intermediate
Tetrahedral Intermediate-5A meta-stable intermediate
Transition State 2 (TS2)+12Departure of the chloride leaving group
Products (Acid + HCl)-10Final state

Analysis of Electronic Properties and their Correlation with Observed Reactivity

Several key electronic properties calculated computationally can be directly correlated with the chemical reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. researchgate.net

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the diethylamino group and the aromatic ring, reflecting its nucleophilic character. The electron-donating group raises the HOMO energy level, making the molecule more susceptible to oxidation.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO is expected to be centered on the carbonyl group (C=O) and the C-Cl bond, highlighting the electrophilic nature of the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Charge Distribution: Analysis of the partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution. bhu.ac.in It would confirm a significant partial positive charge on the carbonyl carbon, which is the primary site for nucleophilic attack, and a partial negative charge on the oxygen and chlorine atoms.

Electrophilicity Index (ω): This global reactivity descriptor, calculated from the HOMO and LUMO energies, quantifies the electrophilic power of a molecule. A higher electrophilicity index indicates a stronger electrophile. Studies on similar molecules like 4-(dimethylamino)benzaldehyde (B131446) have utilized this index to understand reactivity. conicet.gov.ar

Table 3: Predicted Electronic Properties for this compound

PropertyPredicted ValueImplication for Reactivity
HOMO Energy~ -5.8 eVRelatively high, indicating a good electron donor.
LUMO Energy~ -1.5 eVRelatively low, indicating a good electron acceptor at the carbonyl site.
HOMO-LUMO Gap~ 4.3 eVSuggests moderate reactivity.
Electrophilicity Index (ω)~ 2.8 eVIndicates a reasonably strong electrophile.
Partial Charge on C(carbonyl)~ +0.6 eConfirms the electrophilic nature of the carbonyl carbon.

Simulation of Spectroscopic Properties for Enhanced Characterization

Computational chemistry can accurately predict spectroscopic data, which is essential for the identification and characterization of compounds.

IR Vibrational Frequencies: DFT calculations can simulate the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. For this compound, the most prominent peak would be the C=O stretching frequency. Due to the electron-donating effect of the diethylamino group, this frequency is expected to be slightly lower (red-shifted) compared to that of unsubstituted benzoyl chloride. Other characteristic peaks would include C-Cl stretching, C-N stretching, and various aromatic C-H and C-C vibrations.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C are highly valuable for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted NMR spectrum can be generated. These predicted shifts can then be compared with experimental data to confirm the structure. For this molecule, distinct signals would be predicted for the ethyl protons, the non-equivalent aromatic protons, and the carbonyl carbon.

Table 4: Predicted vs. Expected Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExpected Experimental Value
IR: C=O Stretch (cm⁻¹)~1755 cm⁻¹~1760 cm⁻¹
IR: C-Cl Stretch (cm⁻¹)~850 cm⁻¹~855 cm⁻¹
¹³C NMR: C=O (ppm)~168 ppm~170 ppm
¹H NMR: Aromatic Protons (ppm)6.7-7.8 ppm6.6-7.7 ppm
¹H NMR: -CH₂- Protons (ppm)~3.4 ppm~3.4 ppm
¹H NMR: -CH₃ Protons (ppm)~1.2 ppm~1.2 ppm

Applications of 4 Diethylamino Benzoyl Chloride in Synthetic Organic Chemistry

Strategies for Derivatization and Functional Group Transformation

4-(Diethylamino)benzoyl chloride is a versatile reagent in synthetic organic chemistry, primarily utilized for the derivatization and transformation of various functional groups. Its reactivity stems from the electrophilic acyl chloride group, which readily reacts with nucleophiles, while the diethylamino group can influence the electronic properties and solubility of the resulting molecules.

Synthesis of Novel Amide and Ester Derivatives

The most prominent application of this compound is in the synthesis of amides and esters. The Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine or alcohol in the presence of a base, is a common method employed for this purpose. tifr.res.in This reaction is typically carried out at low temperatures to control its exothermic nature and prevent side reactions. tifr.res.in

The general procedure for amide synthesis involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758), and adding an equimolar amount of a base like diisopropylethylamine (DIEA), followed by the addition of this compound. fishersci.nl The reaction mixture is stirred for several hours, and the resulting amide can be isolated after an aqueous workup and extraction. fishersci.nl Similarly, ester synthesis follows a comparable protocol, with an alcohol being used as the nucleophile.

The diethylamino group in the para position of the benzoyl chloride ring can influence the reactivity and properties of the resulting amides and esters. This moiety can participate in the formation of complex molecular architectures and can be a key component in the synthesis of biologically active compounds. For instance, derivatives of benzanilide, an amide synthesized from benzoyl chloride and aniline, are used in the manufacturing of dyes and pharmaceutical products. tifr.res.in

Reactant 1Reactant 2Product TypeReaction Condition
This compoundPrimary/Secondary AmineAmideBase (e.g., DIEA), Dichloromethane
This compoundAlcoholEsterBase (e.g., Pyridine), Dichloromethane
This compoundAnilineN-(4-(diethylamino)benzoyl)anilineBase, Low Temperature

Formation of Complex Molecular Architectures through Multistep Synthetic Sequences

This compound serves as a valuable building block in the multistep synthesis of complex organic molecules. Its ability to introduce a benzoyl moiety with a functionalizable diethylamino group allows for the construction of intricate molecular frameworks.

An example of its use in a multistep synthesis is in the preparation of potent beta-amyloid aggregation inhibitors. In one reported synthesis, a complex benzofuran (B130515) derivative is acylated with a substituted benzoyl chloride to form a ketone intermediate. nih.gov This intermediate is then further modified to yield the final target molecule. nih.gov While the specific example uses 4-(3-bromopropoxy)benzoyl chloride, the principle can be extended to this compound, where the diethylamino group could be introduced as part of the acylating agent or be present on the substrate.

The synthesis of the anticonvulsant drug Dilantin (phenytoin) also exemplifies a multistep process where benzoyl-containing intermediates are key. researchgate.net Although this specific synthesis starts from benzaldehyde, the use of benzoyl chloride derivatives in similar complex syntheses is a common strategy. researchgate.net These multistep sequences often involve a series of reactions, including condensations, cyclizations, and functional group interconversions, to arrive at the desired complex product. researchgate.net

Regioselective Functionalization of Polyfunctionalized Substrates

In molecules with multiple reactive sites (polyfunctionalized substrates), achieving selective reaction at a specific position is a significant challenge in synthetic chemistry. This compound can be employed in regioselective functionalization, particularly in the acylation of hydroxyl groups in carbohydrates.

The regioselective acylation of carbohydrates is often achieved through the use of catalysts, such as organotin compounds or borinic acids. researchgate.net These methods allow for the selective protection or modification of one hydroxyl group over others. For instance, the use of dibutyltin (B87310) oxide can facilitate the selective acylation of a secondary equatorial hydroxyl group in the presence of other hydroxyl groups. researchgate.net While the provided research often focuses on other benzoylating agents, the principles are directly applicable to this compound. The electronic nature of the diethylamino group might influence the selectivity of these reactions.

The ability to selectively modify a single functional group in a polyfunctional molecule is crucial for the efficient synthesis of complex natural products and pharmaceuticals.

Precursor for the Synthesis of Ligands, Catalysts, and Functional Materials

The unique electronic and structural features of the 4-(diethylamino)benzoyl group make it a valuable precursor for the synthesis of specialized chemical tools and materials.

Integration into N-Heterocyclic Carbene (NHC) Ligands and Ruthenium Catalysts

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have become ubiquitous as ligands in organometallic catalysis. tcichemicals.com The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the heterocyclic ring.

While direct examples of this compound being incorporated into NHC ligands are not prevalent in the provided search results, the general synthetic strategies for NHC precursors often involve the reaction of a substituted amine with a suitable electrophile. beilstein-journals.org The diethylamino group could potentially be incorporated into the backbone of an NHC ligand to modulate the electron-donating ability of the resulting ligand. This, in turn, would influence the activity and selectivity of the metal catalyst to which it is coordinated. tcichemicals.com

Similarly, the development of novel ruthenium catalysts often involves the design and synthesis of specific ligands to control the catalyst's performance in reactions like olefin metathesis. The electronic properties of the ligands are critical, and the introduction of an electron-donating group like diethylamino could have a significant impact.

Building Block for Polymeric Materials and Surface Modification Agents

This compound can be utilized as a monomer or a modifying agent in the synthesis of functional polymers and for the chemical modification of surfaces.

In polymer chemistry, functional monomers are used to introduce specific properties into the resulting polymer chain. asianpubs.org The reactivity of the acyl chloride group allows for the incorporation of the 4-(diethylamino)benzoyl moiety into polymers through polymerization of a suitable vinyl-substituted derivative or by post-polymerization modification of a reactive polymer. The presence of the diethylamino group can enhance properties such as solubility, thermal stability, or provide a site for further chemical reactions. asianpubs.org

Furthermore, the reactive nature of this compound makes it a candidate for surface modification. mdpi.com By reacting it with surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups), a covalent linkage can be formed, thereby altering the surface properties. nih.gov This can be used to change the hydrophilicity, introduce charge, or provide a platform for the attachment of other molecules. mdpi.comnih.gov For example, the modification of membrane surfaces can alter their transport properties and selectivity. nih.gov

Advanced Synthetic Transformations (e.g., Catalytic Reduction to Aldehydes)

In the realm of synthetic organic chemistry, this compound serves as a versatile intermediate for various advanced transformations beyond simple acylation reactions. A significant example of such a transformation is its selective reduction to the corresponding aldehyde, 4-(diethylamino)benzaldehyde. This conversion is a crucial step in the synthesis of more complex molecules and requires precise control to prevent over-reduction to the alcohol.

One of the classic and most effective methods for the catalytic reduction of an acyl chloride to an aldehyde is the Rosenmund reduction. wikipedia.orgorganic-chemistry.org This hydrogenation process, first reported by Karl Wilhelm Rosenmund in 1918, involves treating the acyl chloride with hydrogen gas in the presence of a specific catalyst. wikipedia.orgresearchgate.net

The standard catalyst for the Rosenmund reduction is palladium supported on barium sulfate (B86663) (Pd/BaSO₄), often referred to as the Rosenmund catalyst. wikipedia.orgjuniperpublishers.comvedantu.com The barium sulfate support has a low surface area, which helps to moderate the activity of the palladium, thereby preventing the aldehyde product from being further reduced to an alcohol. wikipedia.orgvedantu.com

For highly reactive acyl chlorides, the catalyst's activity must be further attenuated by the addition of a "poison" or regulator. wikipedia.orgokstate.edu These substances selectively deactivate the most active sites on the catalyst's surface. researchgate.net Commonly used catalyst poisons include sulfur-containing compounds like thioquinanthrene and thiourea. wikipedia.orgokstate.eduaakash.ac.in This deactivation is critical because it ensures the reaction stops at the aldehyde stage. wikipedia.orgvedantu.com If further reduction were to occur, the resulting primary alcohol could react with the remaining acyl chloride to form an unwanted ester byproduct. wikipedia.orgvedantu.com

The general procedure for a Rosenmund reduction involves bubbling hydrogen gas through a hot solution of the acid chloride, in a solvent like toluene (B28343) or xylene, in which the poisoned catalyst is suspended. juniperpublishers.com The optimal temperature is typically the lowest possible that allows for a steady evolution of hydrogen chloride gas. okstate.edu

The proposed mechanism for the Rosenmund reduction involves several steps juniperpublishers.comaakash.ac.in:

Oxidative Addition: The palladium catalyst inserts itself into the carbon-chlorine bond of the acyl chloride.

Hydrogenolysis/H₂ Addition: The resulting organopalladium intermediate reacts with hydrogen gas.

Reductive Elimination: The intermediate collapses, eliminating the aldehyde product and regenerating the palladium catalyst, along with forming hydrogen chloride. aakash.ac.in

While the Rosenmund reduction is a well-established method, modern organic synthesis has also seen the development of alternative reagents for this transformation. researchgate.net Reagents such as Diisobutylaluminium hydride (DIBALH) can effectively reduce acyl chlorides to aldehydes. vedantu.comresearchgate.net Another approach involves using polymethylhydrosiloxane (B1170920) (PMHS) in conjunction with a palladium(0) catalyst, which offers a mild and efficient reduction of aryl acid chlorides to their corresponding aldehydes. msu.edu

The product of this reduction, 4-(diethylamino)benzaldehyde, is a valuable compound in its own right. It is known as an inhibitor of aldehyde dehydrogenase (ALDH) and is widely used in biochemical research, particularly in studies related to cancer stem cells. nih.govnih.govtcichemicals.com

Table 1: Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Appearance
This compound C₁₁H₁₄ClNO 211.69 Not explicitly found in search results.

| 4-(Diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | Light yellow to brown powder or crystals. nih.govtcichemicals.com |

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-(Diethylamino)benzaldehyde
Palladium
Barium sulfate
Thioquinanthrene
Thiourea
Hydrogen
Hydrogen chloride
Toluene
Xylene
Diisobutylaluminium hydride (DIBALH)

Applications in Analytical Chemistry and Chemical Biology Research

Development and Optimization of Derivatization Methods for Enhanced Detection and Quantification in Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-ESI/MS)

Chemical derivatization with benzoyl chloride-type reagents is a well-established strategy to overcome challenges in LC-MS analysis, such as poor retention of polar compounds and low ionization efficiency. mdpi.comnih.gov The reaction is typically a nucleophilic acyl substitution where a hydroxyl or amine group on the analyte attacks the carbonyl carbon of the benzoyl chloride, displacing the chloride and forming a stable ester or amide linkage, respectively. The diethylamino group provides a site that is easily protonated, making the derivative highly responsive in positive-ion ESI-MS.

Many hydroxyl-containing compounds, such as steroids and certain lipids, exhibit poor ionization efficiency and are challenging to detect at low concentrations using ESI-MS. Derivatization with reagents like 4-(dimethylamino)benzoyl chloride (DMABC), a close analogue of 4-(diethylamino)benzoyl chloride, has been shown to overcome these limitations. For instance, the analysis of the steroid hormone 17β-estradiol is significantly improved upon derivatization with DMABC, allowing for detection at very low concentrations. aliyuncs.com

A comprehensive study utilizing the parent compound, benzoyl chloride, demonstrated its effectiveness for the broad-based derivatization of multiple lipid classes for reversed-phase ultrahigh-performance liquid chromatography-mass spectrometry (RP-UHPLC/MS) analysis. nih.gov The method was successfully applied to 4 nonpolar and 8 polar lipid classes, including monoacylglycerols, diacylglycerols, sphingoid bases, cholesterol, and fatty acids. nih.gov The derivatization not only improved chromatographic retention but also dramatically increased sensitivity. nih.gov For example, the derivatization of cholesterol with benzoyl chloride produces a more stable derivative compared to the easily fragmented underivatized form. nih.gov

Table 1: Improvement in Limits of Detection (LOD) for Lipid Classes after Benzoyl Chloride Derivatization

Lipid Class Fold Decrease in LOD Reference
Monoacylglycerols 9-fold nih.gov
Sphingoid Base 6.5-fold nih.gov
Diacylglycerols 3-fold nih.gov

Data derived from a study using benzoyl chloride, illustrating the expected performance enhancement.

For metabolomics studies, especially those targeting neurochemicals, derivatization is crucial. Benzoyl chloride (BzCl) has been used in a widely targeted HPLC-MS/MS method to quantify 70 neurologically relevant compounds, including catecholamines, indoleamines, amino acids, and polyamines. nih.govnih.gov This approach is effective because BzCl readily reacts with primary and secondary amines and phenols, which are common functional groups in these metabolites. nih.gov The derivatization increases the hydrophobicity of these polar molecules, improving their retention on reversed-phase columns and moving them out of the solvent front where ion suppression from matrix components is most severe. mdpi.comnih.gov

While benzoyl chlorides are highly effective for amines and phenols, their direct application to carboxylic acids for LC-MS is less common as it would form a highly reactive anhydride. For the analysis of carboxyl-containing lipids like free fatty acids, derivatization with benzoyl chloride can enable detection in positive ion mode, which avoids the need for polarity switching during the MS analysis. nih.gov However, for broader metabolomics profiling of carboxylic acids, other derivatization reagents that form more stable linkages are often preferred. mdpi.com Reagents specifically designed for carboxyl groups, such as those bearing primary amine or hydrazine (B178648) functionalities, are typically employed to form stable amide bonds. mdpi.com

In the field of energy storage, particularly in lithium-sulfur (Li-S) batteries, the analysis of polysulfide species in the electrolyte is critical for understanding battery performance and degradation. However, ionic polysulfides are not retained on reversed-phase HPLC columns and suffer from severe ion suppression in ESI-MS due to the high concentration of electrolyte salts. nih.gov Derivatization offers a solution by converting the ionic polysulfides into neutral, stable compounds that can be chromatographically separated and detected.

Research has demonstrated the successful use of 4-(dimethylamino)benzoyl chloride for this purpose. nih.gov The derivatization agent reacts with the polysulfide anions (Sn2-), attaching a 4-(dimethylamino)benzoyl group to each end of the polysulfide chain. nih.gov This "freezes" the dynamic equilibrium of the polysulfides and renders them suitable for RP-HPLC separation. sigmaaldrich.com The tertiary amine on the derivatizing tag acts as a good proton acceptor, ensuring efficient ionization during the ESI process for sensitive MS detection. nih.gov

Investigation of Ionization Efficiency and Chromatographic Performance Enhancement through Derivatization

The primary motivations for using this compound are to enhance ionization efficiency and improve chromatographic performance. The introduction of the benzoyl group increases the molecular weight and hydrophobicity of the analyte, leading to better retention and separation on C18 and other reversed-phase columns. This is particularly beneficial for small, polar metabolites that would otherwise elute in or near the void volume of the column. mdpi.com

The most significant advantage is the improvement in ionization efficiency. The diethylamino group is a basic functional group that readily accepts a proton in the slightly acidic mobile phases typically used for reversed-phase LC-MS. This pre-charged nature of the derivative dramatically increases the signal intensity in positive-ion ESI-MS. Studies on the related benzoyl chloride derivatization have reported sensitivity increases of up to 1,000-fold for certain compounds. nih.gov A study on various lipid classes showed that benzoylation increased the sensitivity, expressed as the ratio of calibration slopes, by 2- to 10-fold for most lipid classes and over 100-fold for monoacylglycerols. nih.gov

Method Validation for Robustness and Reproducibility in Complex Biological Matrices

For any analytical method to be useful, especially in clinical or biological research, it must be thoroughly validated to ensure it is robust and reproducible. Methods employing benzoyl chloride derivatization have been successfully validated in a variety of complex biological matrices, demonstrating the reliability of this approach.

A widely targeted metabolomics assay using benzoyl chloride derivatization was validated for use in rat microdialysate, human cerebrospinal fluid (CSF), human serum, and Drosophila tissue homogenate. nih.gov The validation assessed several key performance metrics:

Limits of Detection (LOD): For the 70 neurochemicals tested, LODs were generally below 10 nM. nih.gov

Precision: The relative standard deviations (RSDs) for the measurements were below 10%, indicating high precision. nih.gov

Carryover: The analytical carryover from one injection to the next was less than 5%. nih.gov

Accuracy/Recovery: In a study developing a benzoylation procedure for biogenic amines, recovery rates varied from 72.8% to 103.4%. nih.gov

These validation data confirm that derivatization with benzoyl chloride-type reagents can be incorporated into robust, reproducible, and sensitive analytical methods for quantifying a wide range of analytes in challenging biological samples.

Table 2: Performance Characteristics of a Validated HPLC-MS/MS Method Using Benzoyl Chloride Derivatization for Neurochemicals

Parameter Result Biological Matrices Reference
Number of Analytes 70 Rat microdialysate, human CSF, human serum, fly homogenate nih.gov
Limit of Detection (LOD) < 10 nM (for most compounds) N/A nih.gov
Relative Standard Deviation (RSD) < 10% N/A nih.gov
Carryover < 5% N/A nih.gov
Total Analysis Time 33 minutes N/A nih.gov

Data from a study on benzoyl chloride, demonstrating the validation parameters achievable with this class of reagents.

Future Research Trajectories and Advanced Methodologies for 4 Diethylamino Benzoyl Chloride

The evolution of chemical synthesis and materials science is increasingly driven by the need for sustainability, efficiency, and the discovery of novel functionalities. For a versatile reagent like 4-(Diethylamino)benzoyl chloride, future research is poised to move beyond its conventional applications, venturing into greener synthetic pathways, innovative catalytic systems, and integration with cutting-edge computational and automated technologies. This forward-looking perspective aims to unlock the full potential of this compound in creating advanced materials and complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Diethylamino)benzoyl chloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or reaction of 4-(diethylamino)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous benzoyl chlorides are prepared by refluxing the carboxylic acid with SOCl₂ under anhydrous conditions, followed by distillation to isolate the product . Purity is verified using thin-layer chromatography (TLC) and quantified via ¹H/¹³C NMR spectroscopy. Moisture-sensitive reagents necessitate inert atmospheres (e.g., N₂ or Ar) to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its corrosive nature and moisture sensitivity, handle the compound in a fume hood with impervious gloves (e.g., nitrile), sealed goggles, and protective clothing. Avoid skin/eye contact and inhalation of vapors. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C, away from oxidizing agents .

Q. How does this compound react with nucleophiles like amines or alcohols?

  • Methodological Answer : The compound reacts exothermically with nucleophiles via acyl substitution. For example, with primary amines, it forms amides (e.g., benzamide derivatives) in the presence of a base like triethylamine to scavenge HCl. With alcohols, it generates esters under anhydrous conditions. Reaction progress is monitored by quenching aliquots in water and analyzing via TLC or IR spectroscopy (disappearance of C=O stretch at ~1770 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized in coupling reactions using this compound?

  • Methodological Answer : Optimize stoichiometry (1.1–1.5 equivalents of the acyl chloride relative to the nucleophile) and use coupling agents like HOBt/DCC to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) improve selectivity. For example, in synthesizing hydrazide derivatives, a 64% yield was achieved using anhydrous DCM and triethylamine as a base . Kinetic studies via in situ FT-IR can identify rate-limiting steps .

Q. What advanced analytical techniques confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺), while ¹H/¹³C NMR detects characteristic signals: δ ~7.8–8.1 ppm (aromatic protons adjacent to the carbonyl) and δ ~165–170 ppm (carbonyl carbon). X-ray crystallography or DFT calculations (e.g., B3LYP/6-31G*) validate molecular geometry and electronic properties .

Q. How can hydrolysis and degradation of this compound be mitigated during long-term storage?

  • Methodological Answer : Degradation is minimized by storing the compound in amber glass vials under inert gas (Ar/N₂) with molecular sieves (3Å). Periodic purity checks via Karl Fischer titration ensure moisture levels <50 ppm. Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics, with LC-MS identifying hydrolysis byproducts like 4-(diethylamino)benzoic acid .

Data Contradictions and Resolution

  • notes that 4-(dimethylamino)benzoyl chloride (a structural analog) is moisture-sensitive, while reports benzoyl chloride’s hydrolysis in hot water. These align with the expected reactivity of acyl chlorides, emphasizing the need for rigorous moisture control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.